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Compound of Interest

Compound Name: 4-Prop-2-enoylpiperazin-2-one

CAS No.: 1156697-89-0

Cat. No.: B2722613 Get Quote

Introduction: The Critical Role of Covalent
Reactivity in Drug Discovery
The landscape of drug discovery has seen a resurgence of interest in targeted covalent

inhibitors (TCIs). These molecules form a permanent bond with their protein target, often

leading to enhanced potency, prolonged duration of action, and the ability to target challenging

proteins. Piperazinone acrylamides have emerged as a promising class of electrophilic

"warheads" for TCIs, capable of forming a covalent bond with nucleophilic residues, such as

cysteine, on their target protein.

However, the inherent reactivity of the acrylamide moiety, while essential for its therapeutic

action, also poses a significant risk of off-target reactions. Uncontrolled reactivity can lead to

promiscuous binding to other biological nucleophiles, most notably glutathione (GSH). GSH is

the most abundant intracellular non-protein thiol and plays a crucial role in cellular

detoxification and maintaining redox homeostasis.[1] Excessive reactivity of a drug candidate

with GSH can lead to rapid clearance, idiosyncratic toxicity, and disruption of the cellular redox

balance, making cells more vulnerable to reactive oxygen species.[2][3]

Therefore, a precise understanding and quantification of the reactivity of novel piperazinone

acrylamides towards GSH is a cornerstone of a successful TCI drug discovery program. The

GSH reactivity assay serves as a critical in vitro tool to assess the intrinsic electrophilicity of

these compounds.[4][5] The data generated, often expressed as a reaction half-life (t½), allows
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for the rank-ordering of compounds and provides a valuable structure-reactivity relationship

(SRR) that guides medicinal chemists in fine-tuning the warhead's reactivity to achieve an

optimal balance between on-target potency and off-target safety.[4][6] This application note

provides a detailed protocol for assessing the reactivity of piperazinone acrylamides with GSH,

along with the underlying scientific principles and data interpretation guidelines.

Scientific Principle: The Thiol-Michael Addition
Reaction
The covalent reaction between the piperazinone acrylamide and the thiol group of GSH

proceeds via a Thiol-Michael addition (also known as conjugate addition).[7][8] In this reaction,

the nucleophilic thiolate anion (GS⁻) of glutathione attacks the electrophilic β-carbon of the α,β-

unsaturated acrylamide. The electron-withdrawing nature of the adjacent carbonyl group

polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic

attack.[9] This results in the formation of a stable, covalent carbon-sulfur bond, yielding a GSH-

adduct.[7][8]

The reaction rate is influenced by several factors, including the electronic properties of the

substituents on the acrylamide and the piperazinone ring. Electron-withdrawing groups can

increase the electrophilicity of the β-carbon, leading to a faster reaction with GSH, while

sterically bulky groups near the acrylamide moiety can hinder the approach of the nucleophile

and slow the reaction down.[10][11]

Below is a diagram illustrating the mechanism of the Thiol-Michael addition reaction between a

generic piperazinone acrylamide and glutathione.
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Caption: Mechanism of Thiol-Michael Addition.

Experimental Protocol: LC-MS/MS-Based GSH
Reactivity Assay
This protocol describes a robust and widely adopted method for determining the half-life of

piperazinone acrylamides in the presence of GSH using Liquid Chromatography-Tandem Mass

Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and specificity, allowing for the

simultaneous monitoring of the parent compound's depletion and the formation of the GSH

adduct.[4][6][12]

Materials and Reagents
Test Compounds: Piperazinone acrylamides of interest.

Glutathione (GSH): Reduced form (Sigma-Aldrich, Cat. No. G4251 or equivalent).

Phosphate Buffered Saline (PBS): pH 7.4 (Gibco, Cat. No. 10010023 or equivalent).

Acetonitrile (ACN): LC-MS grade.

Formic Acid (FA): LC-MS grade.

Dimethyl Sulfoxide (DMSO): ACS grade.

Positive Control: A compound with known GSH reactivity (e.g., N-phenylacrylamide).

Negative Control: A non-reactive compound structurally similar to the test articles, if

available.

96-well plates: Polypropylene, V-bottom.

LC-MS/MS system: Equipped with an electrospray ionization (ESI) source.

Procedure
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Preparation of Stock Solutions:

Prepare 10 mM stock solutions of test compounds, positive control, and negative control in

100% DMSO.

Prepare a 100 mM stock solution of GSH in PBS (pH 7.4). Prepare this solution fresh on

the day of the experiment.

Reaction Setup:

In a 96-well plate, perform the following additions for each test compound in triplicate:

Time Zero (T₀) Sample:

Add 99 µL of ACN with 0.1% FA (Quenching Solution).

Add 1 µL of the 10 mM test compound stock solution.

Add 100 µL of PBS.

Mix thoroughly. This sample represents the initial concentration of the test compound

before reaction with GSH.

Reaction Wells:

Add 98 µL of PBS to each well.

Add 1 µL of the 10 mM test compound stock solution to achieve a final concentration

of 100 µM.

Pre-incubate the plate at 37°C for 5 minutes.

Initiate the reaction by adding 1 µL of the 100 mM GSH stock solution to achieve a

final concentration of 1 mM.

Mix and incubate at 37°C.

Time-Point Quenching:
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At specified time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), quench the reaction

by transferring 100 µL of the reaction mixture to a new 96-well plate containing 100 µL of

ACN with 0.1% FA.

Mix thoroughly to precipitate proteins and stop the reaction.

Sample Processing:

Centrifuge the quenched plate at 4000 rpm for 10 minutes to pellet any precipitate.

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis:

Analyze the samples using an appropriate LC-MS/MS method to monitor the depletion of

the parent piperazinone acrylamide and the formation of the GSH adduct.

LC Conditions (Example):

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: Water with 0.1% FA.

Mobile Phase B: ACN with 0.1% FA.

Gradient: A suitable gradient to separate the analyte from GSH and other matrix

components.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.

MS/MS Conditions (Example):

Ionization Mode: Positive ESI.

Monitor the parent compound using its specific precursor-to-product ion transition in

Multiple Reaction Monitoring (MRM) mode.
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Monitor the GSH adduct. A common approach is to use a neutral loss scan for the

pyroglutamic acid moiety (129 Da) or to predict the m/z of the adduct (M+H of the parent

compound + 307.3).[13][14]

Experimental Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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